3-Methyl-1-benzofuran-2-carbohydrazid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

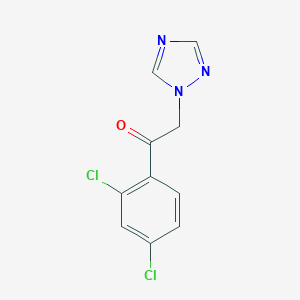

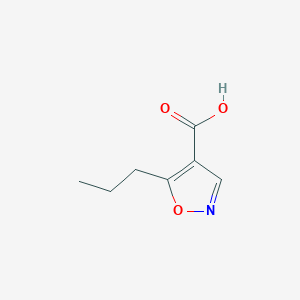

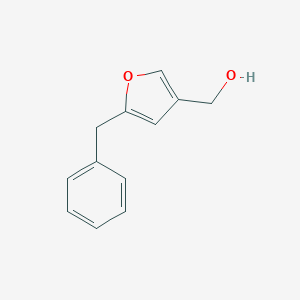

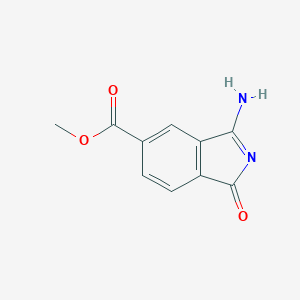

3-Methyl-1-benzofuran-2-carbohydrazide is an organic compound with the molecular formula C10H10N2O2 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Wissenschaftliche Forschungsanwendungen

3-Methyl-1-benzofuran-2-carbohydrazide has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Industry: Utilized in the synthesis of advanced materials with specific properties.

Wirkmechanismus

Target of Action

3-Methyl-1-benzofuran-2-carbohydrazide has been found to be active against 3LAU (Arora 2 kinase) and 1VOM (Dictyostelium myosin) biomarkers . These biomarkers are crucial in the functioning of cancer cells and bacteria, making them primary targets of this compound .

Mode of Action

The compound interacts with its targets by binding to their DNA . This interaction results in the inhibition of the growth of bacteria . It’s also an analog of pyrazole, which has been shown to have antimycobacterial activity against Mycobacterium tuberculosis .

Biochemical Pathways

They exist widely in natural products and have a wide range of biological and pharmacological activities .

Pharmacokinetics

The compound’s molecular weight is 1902 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the compound’s action is the inhibition of the growth of bacteria . It has been shown to have antimycobacterial activity against Mycobacterium tuberculosis . The compound’s interaction with its targets leads to changes at the molecular and cellular levels, affecting the functioning of cancer cells and bacteria .

Action Environment

The environment can influence the action, efficacy, and stability of 3-Methyl-1-benzofuran-2-carbohydrazide. It’s worth noting that the compound is a solid at room temperature , which could influence its stability and efficacy in different environments.

Biochemische Analyse

Biochemical Properties

It has been suggested that it may inhibit the growth of bacteria by binding to their DNA . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in DNA replication and transcription.

Molecular Mechanism

The exact molecular mechanism of action of 3-Methyl-1-benzofuran-2-carbohydrazide is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide typically involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds as follows: [ \text{C10H8O3} + \text{N2H4} \rightarrow \text{C10H10N2O2} + \text{H2O} ]

Industrial Production Methods: While specific industrial production methods for 3-Methyl-1-benzofuran-2-carbohydrazide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methyl-1-benzofuran-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products:

Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

Reduction: Formation of benzofuran-2-carbohydrazine derivatives.

Substitution: Formation of various substituted benzofuran derivatives.

Vergleich Mit ähnlichen Verbindungen

- 3-Methylbenzofuran-2-carboxylic acid

- 3-Methyl-1-benzofuran-2-carbohydrazine

- Benzofuran-2-carbohydrazide

Comparison: 3-Methyl-1-benzofuran-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced biological activity or different reactivity profiles, making it a valuable compound for targeted research and applications.

Eigenschaften

IUPAC Name |

3-methyl-1-benzofuran-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-7-4-2-3-5-8(7)14-9(6)10(13)12-11/h2-5H,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUIRFLZLMGGLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365807 |

Source

|

| Record name | 3-methyl-1-benzofuran-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53524-81-5 |

Source

|

| Record name | 3-methyl-1-benzofuran-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the key structural features of 3-methyl-1-benzofuran-2-carbohydrazide?

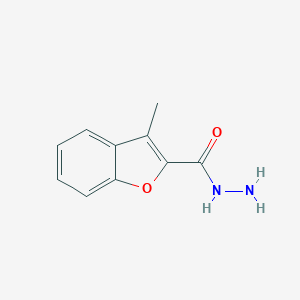

A1: 3-Methyl-1-benzofuran-2-carbohydrazide is characterized by a benzofuran ring system with a methyl substituent at the 3-position and a carbohydrazide moiety at the 2-position [, , ]. This structure allows for potential modifications to explore structure-activity relationships and optimize its properties for various applications.

Q2: How does the conformation of 3-methyl-1-benzofuran-2-carbohydrazide vary in its crystal structure?

A2: Studies have shown that 3-methyl-1-benzofuran-2-carbohydrazide can adopt slightly twisted conformations in its crystal structure []. The dihedral angle between the benzofuran ring system and the plane of the carbohydrazide unit can vary depending on the specific crystallographic packing and intermolecular interactions.

Q3: What types of intermolecular interactions are observed in the crystal structures of 3-methyl-1-benzofuran-2-carbohydrazide and its derivatives?

A3: Crystallographic studies reveal that 3-methyl-1-benzofuran-2-carbohydrazide molecules can interact with each other through a variety of non-covalent forces [, ]. These include N—H⋯N and N—H⋯O hydrogen bonds, which can lead to the formation of dimers, trimers, or more extended networks. Additionally, weaker C—H⋯O hydrogen bonds and π–π interactions contribute to the overall crystal packing. These intermolecular interactions are crucial for understanding the solid-state properties of this compound and its derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide](/img/structure/B165066.png)